Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate
Overview
Description
Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics . The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug discovery, particularly in the development of anti-tuberculosis agents .
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridine analogues, to which this compound belongs, have been recognized for their wide range of applications in medicinal chemistry .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Result of Action
Imidazo[1,2-a]pyridine analogues are known to be potential sedatives, anticonvulsants, anxiolytics, and hypnotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a convenient two-step one-pot synthesis has been reported, which involves the reaction of 2-aminopyridine with ethyl bromoacetate followed by cyclization . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, solvents such as dimethylformamide, and catalysts for specific transformations. For example, radical reactions for the functionalization of imidazo[1,2-a]pyridines often involve transition metal catalysis or metal-free oxidation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of anti-tuberculosis agents due to its activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Material Science: Its structural properties make it useful in the development of new materials with specific characteristics.
Comparison with Similar Compounds
Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: This compound has shown improved potency against Mycobacterium tuberculosis with good microsomal stability.
These comparisons underscore the uniqueness of this compound in terms of its specific functional groups and their impact on biological activity.
Properties
IUPAC Name |
ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-7(11)6-13-4-3-12-9(8)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNXZDLYYQMRQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN2C1=NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.